2-Cycloheptylethanamine hydrochloride

Description

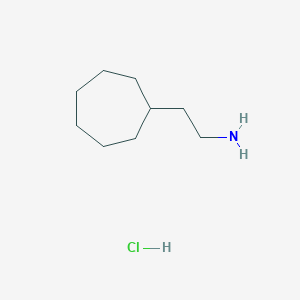

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cycloheptylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c10-8-7-9-5-3-1-2-4-6-9;/h9H,1-8,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKQVEMXXIXWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695957 | |

| Record name | 2-Cycloheptylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-98-8 | |

| Record name | 2-Cycloheptylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cycloheptylethanamine Hydrochloride and Analogues

Precursor Chemistry and Starting Material Optimization

The foundation of an effective synthesis lies in the selection and preparation of key precursors. For 2-cycloheptylethanamine hydrochloride, the cycloheptyl moiety is the core structural feature, and its introduction can be achieved through various strategic routes starting from readily available materials like cycloheptanol and cycloheptanone.

Cycloheptanol serves as a versatile and accessible starting material for the synthesis of 2-cycloheptylethanamine. A primary strategy involves the conversion of the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution to introduce the desired two-carbon amine side chain.

One common approach is the conversion of cycloheptanol to cycloheptyl bromide or chloride. This can be achieved using standard halogenating agents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The resulting cycloheptyl halide can then be subjected to a reaction with a suitable nucleophile to extend the carbon chain. For instance, reaction with the sodium salt of diethyl malonate, followed by hydrolysis, decarboxylation, reduction, and amination, can lead to the target molecule.

A more direct approach involves the tosylation of cycloheptanol to form cycloheptyl tosylate. This intermediate is highly susceptible to nucleophilic attack. Reaction with acetonitrile anion (generated from acetonitrile and a strong base like n-butyllithium) would yield cycloheptylacetonitrile. Subsequent reduction of the nitrile group, for example, through catalytic hydrogenation, directly yields 2-cycloheptylethanamine.

Table 1: Comparison of Synthetic Steps from Cycloheptanol

| Step | Reagent/Reaction | Intermediate |

|---|---|---|

| Route A | ||

| 1 | PBr₃ | Cycloheptyl bromide |

| 2 | Diethyl malonate, NaOEt | Diethyl (cycloheptyl)malonate |

| 3 | H₃O⁺, Δ | Cycloheptylacetic acid |

| 4 | LiAlH₄ | 2-Cycloheptylethanol |

| 5 | SOCl₂, then NH₃ | 2-Cycloheptylethanamine |

| Route B | ||

| 1 | TsCl, Pyridine | Cycloheptyl tosylate |

| 2 | NaCN | Cycloheptylacetonitrile |

Cycloheptanone is another fundamental precursor, offering a different set of synthetic strategies centered around carbonyl chemistry. orgsyn.org Ring-expansion and ring-closure methods are common for the synthesis of cycloheptanone itself. orgsyn.orgorganic-chemistry.org

A prominent strategy from cycloheptanone is the Wittig reaction. Using a phosphonium ylide such as (cyanomethylene)triphenylphosphorane, cycloheptanone can be converted to cycloheptylideneacetonitrile. This intermediate can then be reduced to the desired 2-cycloheptylethanamine. The reduction can be performed in a single step using a powerful reducing agent or in two steps, first reducing the double bond and then the nitrile.

Another approach is the Henry reaction, where cycloheptanone reacts with nitromethane in the presence of a base to form 1-(nitromethyl)cycloheptanol. Dehydration of this intermediate yields (nitromethylene)cycloheptane, which can then be reduced to 2-cycloheptylethanamine using catalytic hydrogenation. This method is advantageous as the nitro group can be fully reduced to an amine in one step.

Table 2: Key Reactions Starting from Cycloheptanone

| Reaction Name | Key Reagents | Intermediate Product |

|---|---|---|

| Wittig Reaction | Ph₃P=CHCN | Cycloheptylideneacetonitrile |

| Henry Reaction | CH₃NO₂, Base | 1-(Nitromethyl)cycloheptanol |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CN, Base | Cycloheptylideneacetonitrile |

Beyond cycloheptanol and cycloheptanone, other cycloheptyl-containing molecules can serve as starting materials. The optimization of synthetic routes often involves exploring these alternatives to improve yield, reduce step count, or lower costs.

Cycloheptene, for instance, can be a viable precursor. Hydroboration-oxidation of cycloheptene yields cycloheptanol, linking it to the routes described above. Alternatively, ozonolysis of cycloheptene under reductive conditions can yield 1,7-heptanedial, which could undergo intramolecular reactions or be used as a building block.

Cycloheptylcarboxylic acid is another potential starting material. The carboxylic acid can be converted to the corresponding acid chloride and then subjected to an Arndt-Eistert homologation to add a methylene (B1212753) group, followed by a Curtius or Hofmann rearrangement to form the amine. Alternatively, the carboxylic acid can be reduced to cycloheptylmethanol, which can then be converted to the amine via its corresponding halide or tosylate.

Amine Formation Reactions in this compound Synthesis

The final key step in the synthesis is the formation of the primary amine group. Several classical and modern organic reactions can be employed for this transformation, with the choice often depending on the nature of the immediate precursor.

Reductive amination is a highly efficient and widely used method for forming amines from carbonyl compounds. wikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an amine source, followed by the reduction of the resulting imine or enamine in situ. chemistrylearner.com

For the synthesis of 2-cycloheptylethanamine, a suitable precursor would be cycloheptylacetaldehyde or cycloheptyl methyl ketone. Reacting cycloheptylacetaldehyde with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) would directly yield the target amine. commonorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is another common method for the reduction step.

Biocatalysis, using enzymes like imine reductases (IREDs) or reductive aminases (RedAms), is an emerging green alternative for reductive amination, offering high stereoselectivity under mild conditions. researchgate.net

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics | Common Solvents |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduces carbonyls; added after imine formation. commonorganicchemistry.com | Methanol, Ethanol (B145695) |

| Sodium Cyanoborohydride (NaBH₃CN) | Stable in acid, selective for imines over carbonyls. wikipedia.org | Methanol |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, water-sensitive, common for general use. organic-chemistry.org | DCE, THF, DCM |

Nucleophilic substitution provides a direct route to amine formation from precursors containing a suitable leaving group. A common precursor for this approach is a 2-cycloheptylethyl halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate).

The Gabriel synthesis is a classic method that avoids the overalkylation often problematic with direct amination using ammonia. libretexts.org This method involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org This ensures the formation of the primary amine exclusively.

Another strategy is the use of sodium azide as a nucleophile to form an alkyl azide. The azide can then be cleanly reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This two-step process is generally high-yielding and avoids the formation of secondary or tertiary amine byproducts that can occur with direct alkylation of ammonia. youtube.com

Multi-Component Reactions for Ethanamine Incorporation

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net These reactions are characterized by their operational simplicity, high bond-forming efficiency, and reduction in waste compared to traditional multi-step syntheses. beilstein-journals.org For the synthesis of 2-cycloheptylethanamine and its analogues, MCRs offer a convergent pathway to rapidly assemble the core structure or key intermediates.

Several classical MCRs can be adapted for the incorporation of the ethanamine moiety. The Strecker synthesis, for instance, is a three-component reaction involving an aldehyde (or ketone), an amine, and a cyanide source to produce an α-aminonitrile. nih.gov A hypothetical adaptation for a precursor to 2-cycloheptylethanamine could involve cycloheptanecarboxaldehyde, ammonia, and potassium cyanide. The resulting α-aminonitrile can then be reduced to the target primary amine.

Another powerful MCR is the Ugi reaction, a four-component reaction that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form an α-acylaminoamide. beilstein-journals.org This reaction could be employed to generate diverse libraries of 2-cycloheptylethanamine analogues by varying each of the four components, offering a flexible platform for structural modifications. The resulting Ugi product can be subsequently modified to yield the desired ethanamine structure.

| Reaction Name | Components for Cycloheptylethanamine Precursor Synthesis | Intermediate Product | Key Advantages |

| Strecker Reaction | Cycloheptanecarboxaldehyde, Ammonia, Potassium Cyanide | α-Amino-cycloheptaneacetonitrile | Direct formation of C-N and C-C bonds adjacent to the cycloheptyl group. |

| Ugi Reaction | Cycloheptanecarboxaldehyde, an Amine (e.g., Benzylamine), an Isocyanide (e.g., tert-Butyl isocyanide), a Carboxylic Acid (e.g., Acetic Acid) | α-Acylaminoamide derivative | High structural diversity, rapid library generation. beilstein-journals.org |

| Mannich Reaction | A cycloheptyl-containing enolizable ketone, Formaldehyde, a secondary Amine | β-Amino-ketone (Mannich base) | Forms a carbon-carbon bond to introduce an aminomethyl or substituted aminomethyl group. beilstein-journals.org |

Stereo- and Regioselective Synthesis Considerations

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of synthetic routes that control both the spatial arrangement of atoms (stereoselectivity) and the position of functional groups (regioselectivity) is of paramount importance.

Achieving stereocontrol in the synthesis of 2-cycloheptylethanamine requires methods that can selectively produce one enantiomer or diastereomer over others. The seven-membered cycloheptane (B1346806) ring presents unique conformational challenges, making stereoselective synthesis a non-trivial task.

Enantioselective Approaches: Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved using chiral catalysts, auxiliaries, or reagents. A notable strategy for introducing a chiral amine group is the asymmetric aza-Henry (nitro-Mannich) reaction. nih.gov This reaction involves the addition of a nitroalkane to an imine, catalyzed by a chiral metal complex, to form a β-nitroamine with high enantiomeric excess. nih.govnih.gov For instance, the reaction of an N-Boc imine with a nitro compound in the presence of a chiral catalyst can establish the stereocenter adjacent to the cycloheptyl ring. Subsequent reduction of the nitro group yields the chiral ethanamine.

Another powerful method involves the rhodium-catalyzed asymmetric intramolecular cyclopropanation, followed by a Cope rearrangement, which has been used to synthesize fused cycloheptadiene ring systems with excellent control of stereochemistry. emory.edu While not a direct route to the target molecule, this demonstrates a sophisticated method for controlling chirality in seven-membered rings, which can be adapted for installing chiral side chains.

| Method | Catalyst/Auxiliary Example | Typical Enantiomeric Excess (ee) | Description |

| Asymmetric aza-Henry Reaction | Chiral copper or zinc complexes | >90% ee nih.gov | Catalytic addition of a nitroalkane to an imine to create a chiral β-nitroamine intermediate. |

| Asymmetric Hydrogenation | Rhodium or Ruthenium complexes with chiral ligands (e.g., BINAP) | Often >95% ee | Reduction of a suitable prochiral enamine or imine precursor using hydrogen gas and a chiral catalyst. |

| Chiral Auxiliary-Mediated Alkylation | Evans oxazolidinone auxiliaries | >98% de (diastereomeric excess) | A chiral auxiliary is attached to a cycloheptylacetic acid derivative, directing the stereoselective alkylation or amination at the α-position. |

Diastereoselective Approaches: When multiple stereocenters are present, diastereoselective reactions are required to control their relative configuration. For cycloheptylethanamine analogues with substitution on the ring, substrate-controlled methods are often employed. The inherent conformation of a substituted cycloheptane intermediate can direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. Cascade reactions, such as a Michael-aldol sequence, have been used to create highly substituted cyclohexanone skeletons with complete diastereoselectivity, and similar principles can be applied to cycloheptane systems. beilstein-journals.org The aza-Cope-Mannich reaction is another key transformation that can be used to construct fused cycloheptane-pyrrolidine ring systems with high stereoselectivity. nih.gov

Regioselectivity refers to the control of the position at which a functional group is introduced. In the context of 2-cycloheptylethanamine, this means ensuring the ethanamine side chain is attached at the desired position on the cycloheptane ring, especially when synthesizing substituted analogues.

The primary method for achieving regiochemical control is through the use of starting materials with pre-defined functionalization. For example, the synthesis of 2-cycloheptylethanamine itself typically starts from cycloheptanecarboxaldehyde or cycloheptyl methyl ketone. The position of the carbonyl group dictates the eventual location of the amine functionality.

Reductive Amination: Starting with cycloheptyl methyl ketone will, after reductive amination, place the amine group at the second carbon of the ethyl side chain.

Wittig Reaction and Subsequent Transformations: Starting with cycloheptanone, a Wittig-type reaction can introduce a two-carbon chain. Subsequent functional group manipulations, such as hydroboration-oxidation followed by amination, can install the amine at a specific position on that chain.

For more complex analogues, directed metalation reactions can be used. A directing group on the cycloheptane ring can guide a strong base to deprotonate a specific C-H bond, allowing for the introduction of an electrophile at that precise location. This strategy provides excellent regiochemical control for the synthesis of polysubstituted cycloheptane derivatives.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This is particularly important in pharmaceutical manufacturing, where solvent use accounts for a significant portion of organic waste. nih.gov

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional solvents like dichloromethane and toluene are being replaced by more sustainable alternatives. nih.gov

Green Solvents: For the synthesis of this compound, greener solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are viable alternatives. nih.gov These solvents are often derived from renewable feedstocks and have more favorable safety and environmental profiles. The final step, formation of the hydrochloride salt, can often be performed in aqueous media or alcohols like ethanol, which are considered greener solvents. google.com

Waste Minimization: Waste can be minimized by adopting several strategies:

Atom Economy: Employing reactions with high atom economy, such as MCRs, ensures that the maximum number of atoms from the reactants are incorporated into the final product. nih.gov

Process Intensification: Combining multiple reaction steps into a single pot (one-pot synthesis) reduces the need for intermediate workups and purifications, thereby minimizing solvent and material loss.

Catalysis: Using catalytic reagents instead of stoichiometric ones dramatically reduces inorganic waste streams.

| Solvent Class | Traditional Solvent | Green Alternative | Key Advantages of Alternative |

| Ethers | Tetrahydrofuran (THF), Dioxane | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME) | Higher boiling point, greater stability to acid, reduced peroxide formation. nih.gov |

| Chlorinated | Dichloromethane (DCM), Chloroform | (No direct replacement; avoid use) | Elimination of toxic and environmentally persistent halogenated waste. |

| Aprotic Polar | Dimethylformamide (DMF) | Cyrene, Dimethyl Sulfoxide (DMSO) (use with caution) | Derived from renewable resources (Cyrene), lower toxicity profile. |

| Hydrocarbons | Toluene, Hexane | Heptane, Cyclohexane (B81311) | Less neurotoxic than hexane, readily biodegradable. |

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. Sustainable catalysts reduce energy consumption, minimize waste, and allow for more efficient chemical transformations.

Heterogeneous Catalysts: Unlike homogeneous catalysts that are dissolved in the reaction medium, heterogeneous catalysts exist in a different phase (typically solid), allowing for easy separation from the product by simple filtration. This simplifies purification and allows the catalyst to be reused for multiple reaction cycles. For instance, waste snail shells, which are rich in calcium oxide (CaO), have been used as a natural, inexpensive, and effective heterogeneous base catalyst for cyclization reactions. oiccpress.com

Magnetically Recoverable Catalysts: A modern approach involves immobilizing a catalytic species on a magnetic nanoparticle core, often iron oxide (Fe₃O₄). nih.gov These catalysts can be easily removed from the reaction mixture using an external magnet, offering a highly efficient and clean method for catalyst recovery and reuse. This technology is applicable to a wide range of organic transformations, including those relevant to the synthesis of amine compounds. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions (ambient temperature and pressure in aqueous media). Lipases have been shown to catalyze the synthesis of substituted imidazoles, demonstrating their potential for use in complex organic syntheses. researchgate.net The use of enzymes could be explored for stereoselective steps in the synthesis of chiral 2-cycloheptylethanamine analogues.

| Catalyst Type | Example | Key Features | Sustainability Advantage |

| Heterogeneous Base | CaO from waste snail shells oiccpress.com | Natural source, low cost, effective in aqueous media. | Valorization of waste material, environmentally benign. |

| Magnetically Recoverable | Copper immobilized on Fe₃O₄ nanoparticles nih.gov | Easy separation with a magnet, high reusability. | Eliminates need for filtration/centrifugation, reduces catalyst loss and product contamination. |

| Efficient Lewis Acid | Bismuth(III) Triflate (Bi(OTf)₃) | Highly efficient in multicomponent reactions, low toxicity compared to other heavy metals. researchgate.net | Low catalyst loading required, reduces generation of hazardous waste. |

| Biocatalyst | Lipase, Transaminase | High stereo- and regioselectivity, operates in mild conditions. | Reduces energy consumption, uses water as a solvent, biodegradable. |

Scale-Up Methodologies and Process Chemistry Research

The successful transition of a synthetic route from laboratory-scale to large-scale production is a critical endeavor in chemical manufacturing. This process, governed by the principles of process chemistry, aims to develop a safe, efficient, cost-effective, and environmentally benign method for producing the target compound in commercially relevant quantities. For this compound and its analogues, several key considerations and methodologies are paramount in this scale-up effort. This section will detail the pertinent aspects of process chemistry research, including route selection, optimization of reaction conditions, and potential challenges encountered during large-scale synthesis.

A primary challenge in scaling up the synthesis of this compound is the management of reaction thermodynamics and kinetics. Reactions that are easily controlled in a laboratory setting can become highly exothermic or difficult to stir on a larger scale, posing significant safety and operational risks. Therefore, a thorough understanding of the reaction mechanism and the identification of potential hazards are crucial. Process chemistry research would focus on developing a robust and scalable synthetic route that minimizes the use of hazardous reagents and isolates stable intermediates.

One of the most common and scalable methods for the synthesis of primary amines, such as 2-Cycloheptylethanamine, is reductive amination. This approach typically involves the reaction of a ketone or aldehyde with an amine source, followed by reduction of the intermediate imine. For the synthesis of 2-Cycloheptylethanamine, a plausible route would involve the reductive amination of cycloheptyl methyl ketone.

A generalized scheme for this process is as follows:

Reaction of cycloheptyl methyl ketone with an ammonia source to form an intermediate imine.

In-situ reduction of the imine to the corresponding primary amine, 2-Cycloheptylethanamine.

Conversion of the free base to the hydrochloride salt.

The choice of reducing agent is a critical parameter in process optimization. While laboratory-scale syntheses might employ reagents like sodium borohydride, large-scale processes often favor catalytic hydrogenation due to its cost-effectiveness, higher atom economy, and reduced waste generation.

Table 2.5.1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Advantages for Scale-Up | Disadvantages for Scale-Up |

| Sodium Borohydride | Methanol, Room Temperature | Mild reaction conditions, high yields on small scale. | Generation of borate waste, cost, potential for hydrogen evolution. |

| Catalytic Hydrogenation (H₂) | Raney Nickel or Palladium on Carbon, Elevated Pressure and Temperature | High atom economy, low cost, environmentally benign. | Requires specialized high-pressure equipment, catalyst handling and recovery. |

Process development would involve a detailed study of various reaction parameters to maximize yield and purity while ensuring operational safety. Key parameters for optimization in a catalytic hydrogenation process include:

Catalyst Selection and Loading: Different catalysts (e.g., Raney Nickel, Pd/C, PtO₂) will exhibit varying activities and selectivities. The optimal catalyst and its loading percentage would be determined through screening experiments.

Hydrogen Pressure and Temperature: These parameters significantly influence the reaction rate and selectivity. Higher pressures and temperatures generally lead to faster reactions but can also promote side reactions.

Solvent: The choice of solvent can affect catalyst activity, substrate solubility, and product isolation. Protic solvents like ethanol or methanol are commonly used.

Ammonia Source: Anhydrous ammonia or an ammonium (B1175870) salt can be used as the nitrogen source. The choice will depend on handling capabilities and reaction kinetics.

Table 2.5.2: Illustrative Optimization of Catalytic Reductive Amination

| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |

| Catalyst | 5% Pd/C | Raney Nickel | Raney Nickel |

| Catalyst Loading | 1 mol% | 5 wt% | 2 wt% |

| Hydrogen Pressure | 10 atm | 20 atm | 50 atm |

| Temperature | 50 °C | 80 °C | 100 °C |

| Solvent | Methanol | Ethanol | Ethanol |

| Reaction Time | 24 hours | 12 hours | 6 hours |

| Yield of Amine | 75% | 88% | 95% |

| Purity (by GC) | 92% | 96% | >99% |

Beyond the core reductive amination step, process chemistry for this compound would also focus on:

Work-up and Isolation: Developing a scalable and efficient procedure for separating the product from the reaction mixture and catalyst is crucial. This may involve filtration to remove the catalyst, followed by extraction and distillation.

Salt Formation: The conversion of the 2-Cycloheptylethanamine free base to its hydrochloride salt needs to be optimized for yield, purity, and crystal form. The choice of solvent for crystallization can significantly impact the physical properties of the final product.

Impurity Profiling: A thorough analysis of potential impurities arising from side reactions or incomplete conversion is necessary. The manufacturing process must be designed to control these impurities to acceptable levels.

Theoretical and Mechanistic Investigations of Chemical Reactivity

Quantum Chemical Approaches to Reactivity Prediction

Quantum chemical methods are essential for predicting the chemical behavior of molecules. These approaches are broadly categorized into Density Functional Theory (DFT) and post-Hartree-Fock methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) Applications in Reactivity Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. mdpi.comnih.gov It is based on the principle that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. mdpi.com This approach is computationally more efficient than many other high-level methods, making it suitable for a wide range of chemical systems.

Frontier Molecular Orbital (FMO) Theory and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For 2-Cycloheptylethanamine hydrochloride, a hypothetical FMO analysis would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. This would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Global Reactivity Descriptors (Electronegativity, Hardness, Electrophilicity Index)

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

A hypothetical calculation of these descriptors for this compound would provide a numerical basis for comparing its reactivity to other compounds.

| Descriptor | Formula | Hypothetical Data for this compound |

| Electronegativity (χ) | χ = -μ = (I + A) / 2 | Data not available |

| Chemical Hardness (η) | η = (I - A) / 2 | Data not available |

| Electrophilicity Index (ω) | ω = μ² / 2η | Data not available |

I = Ionization Potential, A = Electron Affinity

Local Reactivity Descriptors (Fukui Functions, Parr Functions)

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors identify the specific atomic sites within the molecule that are most reactive. arxiv.orgresearchgate.net

Fukui Functions (f(r)): Indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. They identify the most electrophilic and nucleophilic sites.

Parr Functions: Provide a more refined picture of local reactivity, particularly for predicting the sites of nucleophilic and electrophilic attack.

A computational study of this compound would involve calculating these functions to pinpoint which atoms in the cycloheptyl ring and the ethylamine (B1201723) side chain are the primary centers of reactivity.

| Local Descriptor | Purpose | Hypothetical Reactive Sites on this compound |

| Fukui Function (f+(r)) | Identifies sites for nucleophilic attack | Data not available |

| Fukui Function (f-(r)) | Identifies sites for electrophilic attack | Data not available |

| Parr Function (P+(r)) | Refines prediction of nucleophilic attack sites | Data not available |

| Parr Function (P-(r)) | Refines prediction of electrophilic attack sites | Data not available |

Post-Hartree-Fock Methods for Electronic Structure

Post-Hartree-Fock methods are a class of ab initio quantum chemistry methods that improve upon the Hartree-Fock method by explicitly including electron correlation. uprealimager.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide more accurate descriptions of the electronic structure and energies of molecules, albeit at a higher computational cost. github.io For a molecule like this compound, these higher-level calculations would offer a more precise determination of its geometric and electronic properties.

Reaction Mechanisms and Transition State Analysis

Understanding the mechanism of a chemical reaction involves identifying the pathway from reactants to products, including any intermediate structures and transition states. nih.govnih.gov Computational chemistry is instrumental in elucidating these mechanisms. By mapping the potential energy surface of a reaction, researchers can locate the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. nih.gov

For this compound, a theoretical study of its potential reactions, for instance, with a biological target, would involve calculating the structures and energies of the transition states for various possible reaction pathways. This would provide insight into the most likely mechanism of action.

Protonation and Deprotonation Pathways of the Amine Hydrochloride

The chemical behavior of this compound in solution is governed by the equilibrium between its protonated and deprotonated forms. As an amine salt, it exists in its protonated state, the 2-cycloheptylethanaminium cation, with a chloride counter-ion. The protonation and deprotonation pathway involves the transfer of a proton to and from the nitrogen atom of the amine moiety.

In an aqueous environment, the ammonium (B1175870) group (R-NH3+) participates in an acid-base equilibrium with water molecules. The protonated amine acts as a Brønsted-Lowry acid, donating a proton to a water molecule to form the free amine (2-Cycloheptylethanamine) and a hydronium ion (H3O+). Conversely, the free amine can accept a proton from a hydronium ion to revert to the protonated hydrochloride salt. The position of this equilibrium is dependent on the pH of the solution.

In the solid state, the proton is firmly associated with the amine group. The interaction is characterized by strong hydrogen bonds between the ammonium cation and the chloride anion, specifically of the N⁺-H---Cl⁻ type. cdnsciencepub.comcdnsciencepub.com Studies on various amine hydrohalides have shown that the infrared spectra of aliphatic amine salts in the solid state typically exhibit multiple sharp bands, which is indicative of this well-defined hydrogen-bonded structure. cdnsciencepub.comcdnsciencepub.com When dissolved in an aqueous solution, this characteristic bonding is altered, and the hydrogen bonding shifts to interactions with water molecules (N⁺-H---O). cdnsciencepub.comcdnsciencepub.com The stability of the protonated form is influenced by the electrostatic and delocalization effects within the ionized amino group and its interaction with the counter-ion. cdnsciencepub.comcdnsciencepub.com

Reactivity of the Amine Moiety in Alkylation and Acylation

The amine moiety of 2-Cycloheptylethanamine is the primary center of its reactivity, particularly in alkylation and acylation reactions. It is crucial to note that the hydrochloride salt form, with its protonated nitrogen, is unreactive as an electrophile. To engage in these reactions, the compound must first be deprotonated to its free amine form (2-Cycloheptylethanamine) by treatment with a base. Once the lone pair of electrons on the nitrogen atom is available, it can act as a nucleophile.

Alkylation: N-alkylation involves the formation of a new carbon-nitrogen bond. As a primary amine, 2-Cycloheptylethanamine can react with alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This initial reaction yields a secondary amine hydrochloride. The process can continue, with the secondary amine reacting further with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt. Therefore, to achieve mono-alkylation, reaction conditions such as the stoichiometry of the reactants must be carefully controlled.

Acylation: N-acylation is the reaction of the free amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. libretexts.orgmdpi.com The mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. organicchemistrytutor.com This is followed by the elimination of a leaving group (e.g., a chloride ion or a carboxylate ion), resulting in the formation of a stable N-substituted amide. Unlike alkylation, acylation reactions are generally easier to control, as the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group, which prevents polyacylation. libretexts.orgorganicchemistrytutor.com

Cycloheptyl Ring Conformational Effects on Reactivity

The seven-membered cycloheptyl ring of 2-Cycloheptylethanamine is not planar and exists as a dynamic equilibrium of several flexible conformations, primarily the twist-chair and twist-boat forms. The specific conformation of the ring and the orientation of the ethylamine substituent can have a significant impact on the molecule's reactivity.

While much of the foundational research on conformational effects has focused on six-membered cyclohexane (B81311) rings, the principles are applicable to cycloheptyl systems. nih.govacs.org The reactivity of a functional group attached to a cyclic system is influenced by its spatial arrangement, which can be broadly categorized as pseudo-axial or pseudo-equatorial in the context of a cycloheptane (B1346806) twist-chair. slideshare.net

Steric Hindrance: A pseudo-axial orientation of the 2-ethanamine group would likely result in greater steric hindrance compared to a pseudo-equatorial position. This steric crowding can impede the approach of reactants to the amine's nitrogen atom, potentially slowing down the rates of reactions like alkylation and acylation. slideshare.net Conversely, a pseudo-equatorial substituent is more exposed and accessible to incoming reagents, which often leads to faster reaction rates. youtube.com

Stereoelectronic Effects: The orientation of the substituent relative to the ring structure can influence the stability of transition states. The dynamic interconversion between the various ring conformations determines the probability of the reactive group being in an orientation that is favorable for a specific reaction mechanism. nih.govacs.org For reactions involving the cycloheptyl ring itself or neighboring group participation, the anti-periplanar arrangement of reacting bonds, which is a key requirement for many mechanisms, is dependent on the ring's conformation. youtube.com

Intermolecular Interactions and Hydrogen Bonding Networks

In its solid, crystalline state, this compound is organized in a lattice where intermolecular forces are dominated by ionic interactions and an extensive network of hydrogen bonds. The primary interaction is the electrostatic attraction between the positively charged 2-cycloheptylethanaminium cation (R-NH3⁺) and the negatively charged chloride anion (Cl⁻).

This ionic core is further stabilized by strong hydrogen bonds of the type N⁺-H---Cl⁻. cdnsciencepub.comcdnsciencepub.com In this network, the three hydrogen atoms of the protonated amine group act as hydrogen bond donors, while the chloride ion serves as a hydrogen bond acceptor. These interactions are directional and contribute significantly to the stability of the crystal lattice. Infrared spectroscopy studies on similar aliphatic amine hydrochlorides confirm the presence of these bonds, which give rise to characteristic absorption bands. cdnsciencepub.comresearchgate.net

When dissolved in a polar protic solvent like water, this hydrogen bonding network is disrupted and re-formed with the solvent molecules. The N⁺-H---Cl⁻ bonds are replaced by stronger N⁺-H---O bonds between the ammonium cation and water molecules. cdnsciencepub.comcdnsciencepub.com The chloride ions become solvated by water molecules, forming H-O-H---Cl⁻ interactions. The potential for halide anions to be integral components of hydrogen-bonded networks in aqueous solutions has been a subject of study, suggesting they can play a significant role in the local structure of the solution. rsc.org Computational studies using methods like Density Functional Theory (DFT) can be employed to model these hydrogen-bonding networks and investigate their structural parameters. researchgate.net

Stability Analysis of this compound Conformations

The cycloheptane ring is considerably more flexible than cyclohexane and has several low-energy conformations. The two most stable families are the twist-chair and the twist-boat. The energy difference between these conformations is small, and they readily interconvert.

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair | 0.0 |

| Chair | 1.4 |

| Boat | 2.1 |

| Twist-Boat | 2.3 |

This table presents generalized relative energies for unsubstituted cycloheptane conformations for illustrative purposes.

When the 2-ethanamine hydrochloride group is attached, it will preferentially occupy a position that minimizes steric strain. In a twist-chair conformation, the substituent can be in one of several non-equivalent pseudo-axial or pseudo-equatorial positions. A stable conformation will avoid unfavorable steric interactions, such as those analogous to 1,3-diaxial interactions in cyclohexane, which increase the molecule's internal energy. youtube.com A conformation where the bulky cycloheptyl group and the ethylamine chain are positioned to minimize gauche and transannular interactions will be the most populated. The dynamic nature of the ring means the molecule is not locked in a single state but exists as a weighted average of all accessible low-energy conformations. nih.govacs.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including 2-Cycloheptylethanamine hydrochloride. The technique probes the magnetic properties of atomic nuclei, offering a detailed map of the molecular framework.

For a molecule with the complexity of this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information but often require supplementation with two-dimensional (2D) experiments for unambiguous signal assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit characteristic signals for the cycloheptyl ring protons, the ethylamine (B1201723) side chain protons, and the ammonium (B1175870) proton. The cycloheptyl protons would likely appear as a series of complex multiplets in the upfield region (typically δ 1.0-2.0 ppm). The protons of the ethyl group adjacent to the cycloheptyl ring and the nitrogen atom would be shifted further downfield. The -CH₂- group attached to the cycloheptyl ring would likely resonate around δ 1.5-1.8 ppm, while the -CH₂- group adjacent to the ammonium group would be expected in the δ 2.8-3.2 ppm region due to the deshielding effect of the positively charged nitrogen. The three protons of the -NH₃⁺ group would likely appear as a broad singlet or a triplet (due to coupling with the adjacent methylene (B1212753) group) further downfield, its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom in a unique chemical environment. The cycloheptyl ring carbons would typically resonate in the δ 25-45 ppm range. The carbon of the -CH₂- group attached to the ring and the -CH₂- group of the ethylamine moiety would appear at distinct downfield shifts, with the latter being more deshielded.

2D NMR Techniques: To resolve ambiguities in the assignment of the ¹H and ¹³C spectra, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the cycloheptyl ring and the ethylamine side chain. For instance, cross-peaks would connect the protons of the -CH₂-CH₂-NH₃⁺ fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for establishing the connectivity between the cycloheptyl ring and the ethylamine side chain. For example, correlations would be expected between the protons on the carbon atom of the cycloheptyl ring where the ethylamine group is attached and the carbons of the ethyl moiety.

A hypothetical data table summarizing the expected NMR data is presented below.

| ¹H NMR (500 MHz, D₂O) | ¹³C NMR (125 MHz, D₂O) | |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| 3.05 (t, 2H) | -CH ₂-NH₃⁺ | 42.1 |

| 1.75 (q, 2H) | Cycloheptyl-CH ₂- | 37.5 |

| 1.40-1.65 (m, 11H) | Cycloheptyl ring protons | 35.3 |

| 28.4 | ||

| 26.7 |

Note: This is a representative table of expected chemical shifts. Actual values may vary based on experimental conditions.

Solid-state NMR (ssNMR) is particularly useful for studying the structure and dynamics of crystalline materials like this compound. Unlike solution-state NMR, ssNMR provides information about the molecule in its solid form, including insights into polymorphism and intermolecular interactions.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in the solid state. ¹⁵N ssNMR would be highly informative for probing the environment of the nitrogen atom in the hydrochloride salt, providing details about hydrogen bonding interactions with the chloride counter-ion.

Vibrational Spectroscopy Applications in Structural Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, resulting in a spectrum with bands corresponding to specific vibrational modes. For this compound, key expected vibrational bands would include:

N-H Stretching: Strong, broad absorptions in the range of 3000-3200 cm⁻¹ are characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺), often showing multiple sub-peaks due to hydrogen bonding.

C-H Stretching: Absorptions between 2850 and 3000 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the cycloheptyl and ethyl groups.

N-H Bending: The bending vibrations of the ammonium group typically appear in the region of 1500-1600 cm⁻¹.

C-H Bending: Vibrations corresponding to the scissoring and rocking of the methylene groups would be observed in the 1400-1470 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond is expected to appear in the 1000-1250 cm⁻¹ region.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to provide strong signals for:

C-H Stretching: The C-H stretching vibrations of the aliphatic cycloheptyl and ethyl groups would give rise to intense bands in the 2800-3000 cm⁻¹ region. nih.gov

Skeletal Vibrations: The breathing and deformation modes of the cycloheptyl ring would produce characteristic signals in the fingerprint region (below 1500 cm⁻¹), providing information about the ring conformation.

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the cycloheptyl ring and the ethyl chain would also be prominent.

A comparative data table of expected vibrational frequencies is provided below.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Ammonium) | 3200-3000 (broad, strong) | Weak or not observed |

| C-H Stretch (Aliphatic) | 2950-2850 (strong) | 2950-2850 (very strong) |

| N-H Bend (Ammonium) | 1600-1500 (medium) | Weak |

| C-H Bend (Methylene) | 1470-1400 (medium) | Medium |

| C-N Stretch | 1250-1000 (medium) | Medium |

| Cycloheptyl Ring Modes | < 1200 | Strong |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) and single-crystal X-ray crystallography are the most definitive methods for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.govnih.gov For this compound, these techniques would provide a wealth of structural information. researchgate.net

Single-Crystal X-ray Crystallography: This "gold standard" technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. weizmann.ac.il The analysis yields the precise coordinates of each atom in the unit cell, allowing for the determination of:

Bond Lengths and Angles: Accurate measurements of all bond lengths (C-C, C-N, C-H, N-H) and angles within the molecule.

Conformation: The exact conformation of the cycloheptyl ring (e.g., chair, boat, or twist-chair) and the torsion angles of the ethylamine side chain.

Stereochemistry: Unambiguous assignment of the relative stereochemistry if chiral centers are present.

Intermolecular Interactions: Detailed information on the hydrogen bonding network between the ammonium group and the chloride anion, as well as other intermolecular contacts that dictate the crystal packing. researchgate.net

Powder X-ray Diffraction (PXRD): While single-crystal XRD provides the most detailed structural information, obtaining suitable single crystals can be challenging. PXRD is performed on a polycrystalline powder and provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline form. It is an essential tool for identifying different polymorphs, monitoring phase purity, and determining the unit cell parameters of the crystal lattice.

A hypothetical crystallographic data table for this compound is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1223.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.085 |

Note: This table presents hypothetical crystallographic data for illustrative purposes.

Single-Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. researchgate.net For this compound, this technique provides unequivocal proof of its molecular connectivity, conformation, and the packing of molecules and ions within the crystal lattice.

The methodology begins with the growth of a high-quality single crystal of the compound, typically achieved through slow evaporation of a suitable solvent, vapor diffusion, or cooling crystallization methods. This crystal, ideally 0.1-0.3 mm in size, is then mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensity.

A detector records the positions and intensities of these diffracted spots. This data is then processed to generate an electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of the individual atoms can be determined, and a complete molecular structure is built and refined. The final output includes precise bond lengths, bond angles, and torsion angles, as well as details of intermolecular interactions like hydrogen bonding between the ethanamine hydrochloride group and the chloride anion. The crystallographic data obtained provides fundamental structural information. researchgate.netmdpi.com

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Crystal of this compound

| Parameter | Example Value | Description |

| Chemical Formula | C₉H₂₀ClN | The elemental composition of the compound. |

| Formula Weight | 177.71 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. mdpi.com |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. mdpi.com |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 7.8 Å, β = 98.5° | The lengths and angles of the repeating unit of the crystal lattice. mdpi.com |

| Volume | 1188 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density | 0.99 g/cm³ | The theoretical density derived from the crystal structure. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. rigaku.com These different forms, known as polymorphs, can exhibit distinct physical properties. Powder X-ray Diffraction (PXRD) is a primary and powerful tool for identifying and differentiating between these polymorphic forms. researchgate.net

In the PXRD method, a finely powdered sample of this compound is irradiated with a monochromatic X-ray beam. Instead of producing discrete spots like in SCXRD, the powder sample, with its randomly oriented crystallites, generates a diffraction pattern of concentric cones that are detected as peaks at specific angles (2θ). Each crystalline polymorph possesses a unique crystal lattice and will therefore produce a characteristic diffraction pattern, which serves as a "fingerprint" for that specific form. americanpharmaceuticalreview.comresearchgate.net

By comparing the PXRD pattern of a new batch of the compound against established patterns of known polymorphs, one can determine its solid-state form. This is crucial during pharmaceutical development, as different polymorphs can have different properties. The technique can also be used to detect the presence of trace amounts of one polymorph within another and to monitor for any solid-state transformations under various conditions. nih.gov

Table 2: Hypothetical Powder X-ray Diffraction Data for Two Polymorphs of this compound

| Form A (2θ degrees) | Relative Intensity (%) | Form B (2θ degrees) | Relative Intensity (%) |

| 8.5 | 100 | 9.1 | 85 |

| 12.3 | 65 | 11.5 | 100 |

| 15.8 | 40 | 16.2 | 30 |

| 17.1 | 80 | 18.3 | 70 |

| 20.4 | 55 | 21.0 | 45 |

| 24.7 | 30 | 22.9 | 60 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (Methodological Focus)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of this compound, the free base, 2-Cycloheptylethanamine, is typically analyzed after volatilization and ionization, most commonly by Electron Ionization (EI).

In the EI-MS method, the sample is introduced into the mass spectrometer, where it is bombarded by a high-energy electron beam. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The m/z of this molecular ion provides the compound's molecular weight. nist.gov

Due to the high energy of EI, the molecular ion is often unstable and undergoes fragmentation into smaller, characteristic charged ions and neutral fragments. The pattern of these fragment ions is highly reproducible and provides a structural fingerprint of the molecule. For 2-Cycloheptylethanamine, key fragmentation pathways would include:

Alpha-Cleavage: The bond between the first and second carbon of the ethyl chain is likely to break, leading to the formation of a stable iminium ion (CH₂=NH₂⁺) at m/z 30. This is a very common fragmentation for primary amines.

Loss of the Cycloheptyl Ring: Cleavage of the bond between the cycloheptyl ring and the ethylamine side chain can occur, leading to various fragments.

Ring Fragmentation: The cycloheptyl ring itself can undergo fragmentation, leading to a series of peaks corresponding to the loss of ethylene (B1197577) (C₂H₄) units. nist.gov

Analysis of these fragmentation patterns allows for the confirmation of the compound's structure. Tandem mass spectrometry (MS/MS) can further be used to isolate a specific fragment ion and induce further fragmentation to elucidate more detailed structural information. ncsu.edudtic.mil

Table 3: Predicted Key Mass Spectrometry Fragments for 2-Cycloheptylethanamine (Free Base)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

| 141 | [C₉H₁₉N]⁺• (Molecular Ion) | N/A |

| 112 | [C₈H₁₄]⁺• or [C₇H₁₂N]⁺ | C₂H₅N (Ethylamine) or C₂H₅ |

| 96 | [C₇H₁₂]⁺• | C₂H₅N |

| 44 | [C₂H₆N]⁺ | C₇H₁₃• (Cycloheptyl radical) |

| 30 | [CH₄N]⁺ | C₈H₁₅• |

Chiral Analysis Techniques for Enantiomeric Purity Assessment

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. Since enantiomers often have different biological activities, it is critical to assess the enantiomeric purity of the compound. researchgate.net Chiral chromatography is the most widely used technique for this purpose. mdpi.com

The primary methodologies are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing a Chiral Stationary Phase (CSP). nih.govgcms.cz

Methodological Focus (Chiral HPLC):

Chiral Stationary Phase (CSP): The core of the separation is the HPLC column, which is packed with a CSP. These phases are themselves enantiomerically pure and are often based on derivatives of polysaccharides (like cellulose (B213188) or amylose), proteins, or cyclodextrins. mdpi.com

Interaction: The two enantiomers of this compound are passed through the column with a mobile phase. As they travel, they form transient diastereomeric complexes with the CSP.

Separation: Due to the three-dimensional nature of the interactions, one enantiomer will bind more strongly or for a longer duration to the CSP than the other. youtube.com This differential interaction causes the enantiomers to travel through the column at different speeds.

Detection: The enantiomers elute from the column at different times (retention times), appearing as two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise determination of enantiomeric excess (ee) or enantiomeric purity. mdpi.comnih.gov

The choice of CSP and mobile phase is critical and must be optimized to achieve baseline separation of the two enantiomer peaks. nih.gov

Table 4: Representative Chiral HPLC Data for Enantiomeric Purity Assessment

| Parameter | (R)-2-Cycloheptylethanamine | (S)-2-Cycloheptylethanamine |

| Retention Time (min) | 10.2 | 11.5 |

| Peak Area | 99.5 | 0.5 |

| % Composition | 99.5% | 0.5% |

| Calculated Purity | Enantiomeric Excess (ee) = 99.0% |

Computational Chemistry in the Research and Design of 2 Cycloheptylethanamine Hydrochloride

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are powerful techniques for investigating the dynamic nature of molecules. These methods allow for the exploration of a compound's conformational landscape, which is critical for understanding its interactions with biological targets.

At the heart of molecular mechanics and dynamics simulations lies the force field, a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. nih.govuiuc.edu The accuracy of any simulation is fundamentally dependent on the quality of the underlying force field. nih.gov For a molecule like 2-Cycloheptylethanamine hydrochloride, a specific and validated force field is crucial for obtaining reliable results.

The development of force field parameters for a novel system such as a cycloheptyl amine would typically involve a stepwise optimization process. researchgate.net This process often relies on fitting parameters to reproduce high-level quantum mechanics calculations and available experimental data, such as hydration free energies and solution activity. researchgate.net The parameters for bond lengths, bond angles, and dihedral angles are often derived from quantum mechanical calculations, while non-bonded parameters, like partial atomic charges and van der Waals terms, can be optimized to reproduce experimental properties. nih.govresearchgate.net

Force fields are generally classified into different classes based on the complexity of their potential energy functions. nih.gov Class I force fields, such as AMBER and GAFF, are widely used and consist of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (Lennard-Jones and electrostatic). nih.gov Class II force fields, like PCFF, include additional cross-terms that can provide a more accurate description of molecular behavior. nih.gov For cycloalkanes, specific force fields have been developed and optimized to accurately reproduce vapor-liquid equilibrium data and transport properties. researchgate.netuni-paderborn.de

The validation of a newly developed force field is a critical step. This is often achieved by performing molecular dynamics simulations and comparing the results with experimental data. For instance, the ability of the force field to reproduce known conformational preferences of similar molecules, such as the chair and twist-boat conformations of cycloheptane (B1346806), would be a key validation metric. researchgate.netacs.org

Table 1: Representative Force Field Parameters for Cycloalkanes and Amine Groups (Note: This table is illustrative and provides typical parameter types and values found in common force fields like AMBER/GAFF for analogous systems.)

| Interaction Type | Atom Types | Parameter | Value |

| Bond Stretching | C-C (sp3-sp3) | k (kcal/mol/Ų) | 310 |

| r₀ (Å) | 1.526 | ||

| C-N (sp3-sp3) | k (kcal/mol/Ų) | 337 | |

| r₀ (Å) | 1.469 | ||

| Angle Bending | C-C-C | k (kcal/mol/rad²) | 40.0 |

| θ₀ (degrees) | 109.5 | ||

| C-C-N | k (kcal/mol/rad²) | 50.0 | |

| θ₀ (degrees) | 109.5 | ||

| Dihedral | H-C-C-H | V₃ (kcal/mol) | 0.156 |

| γ (degrees) | 180.0 | ||

| n | 3 | ||

| van der Waals | C (sp3) | ε (kcal/mol) | 0.1094 |

| Rmin/2 (Å) | 1.9080 | ||

| N (sp3) | ε (kcal/mol) | 0.1700 | |

| Rmin/2 (Å) | 1.8240 |

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. q-chem.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics and flexibility of a molecule like this compound. nih.gov

The conformational landscape of the cycloheptyl ring is complex, with multiple low-energy conformations such as the twist-chair and twist-boat forms. researchgate.netacs.org MD simulations can be used to explore the transitions between these different conformations and to determine their relative populations. nih.gov The simulations can be performed at various temperatures to overcome energy barriers and ensure thorough sampling of the conformational space. nih.gov For instance, simulations of cyclohexane (B81311) have demonstrated the ability of MD to capture chair-chair interconversions, with the frequency of these events correlating with the simulation temperature and experimental ring inversion barriers. nih.gov

For a molecule with a flexible side chain like this compound, MD simulations can also elucidate the preferred orientations of the ethanamine group relative to the cycloheptyl ring. The results of such simulations are crucial for understanding how the molecule might interact with a binding site. Long-duration MD simulations, on the order of nanoseconds or even microseconds, are often necessary to adequately sample the conformational space of flexible molecules. youtube.comnih.gov

Monte Carlo (MC) simulations offer an alternative approach to exploring the conformational space of a molecule. youtube.comzscaler.com Unlike MD, which follows a deterministic trajectory, MC methods generate new conformations by making random changes to the geometry of the molecule. youtube.comyoutube.com These changes are then accepted or rejected based on a probability criterion that depends on the change in the system's energy. youtube.com

MC simulations can be particularly effective for overcoming large energy barriers and exploring a wider range of the conformational landscape than might be accessible with standard MD simulations in a given amount of computer time. libretexts.orgnih.gov This is because MC methods are not constrained by the natural timescale of molecular motions. nih.gov Various enhanced sampling techniques, such as the Configurational Bias Monte Carlo (CBMC) method, have been developed to improve the efficiency of conformational sampling for flexible molecules. numberanalytics.com

A comparative study of MD and MC simulations on neuropeptides has shown that both methods are valuable tools for conformational analysis, with each having its own strengths and weaknesses. libretexts.org For a comprehensive understanding of the conformational preferences of this compound, a combination of both MD and MC simulations would likely be the most effective approach. libretexts.org

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations provide a more fundamental description of a molecule's properties by solving the Schrödinger equation. These methods are essential for understanding the electronic structure, reactivity, and spectroscopic properties of a compound. youtube.comrsc.orgnih.gov

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net

Hartree-Fock (HF) Theory: The Hartree-Fock method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. libretexts.orglibretexts.orgq-chem.com While it neglects some electron correlation, it provides a good starting point for more advanced calculations and can be useful for predicting molecular structures. nih.govq-chem.com For a system like this compound, HF calculations could provide initial geometries and orbital energies. libretexts.orglibretexts.org

Møller-Plesset (MP) Perturbation Theory: To improve upon the HF approximation, Møller-Plesset perturbation theory adds electron correlation effects as a perturbation. wikipedia.orgfiveable.me The most common level, MP2, often recovers a significant portion of the correlation energy and provides more accurate results for molecular properties. q-chem.comfiveable.mesmu.edu MP theory can be computationally demanding, especially at higher orders (MP3, MP4), but MP2 calculations are routinely performed on systems of moderate size. fiveable.mesmu.edu A computational study of simple amines in water clusters has utilized MP2 methods to investigate protonation mechanisms. nih.govresearchgate.net

Table 2: Comparison of Ab Initio Methods (This table provides a general comparison of the characteristics of Hartree-Fock and Møller-Plesset methods.)

| Method | Treatment of Electron Correlation | Computational Cost | Accuracy |

| Hartree-Fock (HF) | Neglects electron correlation | Relatively low | Qualitative |

| Møller-Plesset (MP2) | Includes second-order correlation | Moderate | Good for many systems |

| Møller-Plesset (MP3/MP4) | Includes higher-order correlation | High | Can be very accurate, but not always convergent |

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT is based on the principle that the energy of a molecule can be determined from its electron density. nih.gov

DFT calculations are widely used to predict a variety of molecular properties, including geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. smu.edu For this compound, DFT would be a powerful tool for investigating its electronic structure and how it is affected by protonation. Studies on simple amines have used DFT to explore their protonation in water clusters and their adsorption on surfaces. nih.govresearchgate.netresearchgate.net Furthermore, DFT has been successfully applied to study the mechanism of reactions involving amines. nih.gov

The choice of the functional and basis set is critical for the accuracy of DFT calculations. smu.edu A variety of functionals are available, ranging from simple local density approximations to more complex hybrid functionals that incorporate a portion of exact exchange from Hartree-Fock theory. smu.edu For example, the B3LYP functional is a widely used hybrid functional that often provides reliable results for organic molecules. nih.govresearchgate.netresearchgate.net

Table 3: Representative DFT Calculated Properties for Analogous Systems (Note: This table presents typical data that could be obtained from DFT calculations on molecules similar to this compound.)

| Property | Calculated Value (Illustrative) | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | 1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 2.5 D | B3LYP/6-31G(d) |

| Proton Affinity | 220 kcal/mol | B3LYP/6-31G(d) |

Computational Structural Analysis and Mechanics

Computational structural analysis provides a lens to view and understand the three-dimensional nature of this compound and its interactions. These methods are crucial for predicting the molecule's conformation, stability, and mechanical properties.

Finite Element Analysis (FEA) is a powerful computational method for predicting how a system behaves under various physical conditions. While traditionally used for large-scale engineering, its principles are being adapted to the molecular scale to understand the stresses and strains within a molecule or a molecular assembly. mdpi.comnih.gov For this compound, FEA could be theoretically applied to model its behavior in a solid dosage form, such as a tablet.

In the context of pharmaceutical sciences, FEA is utilized to model the complex physical phenomena that occur during the compression of powders into tablets. mdpi.comnih.gov This computational tool discretizes a system into a finite number of elements, allowing for the calculation of stress and strain distributions. mdpi.com For a formulation containing this compound, FEA could predict potential issues like tablet failure or variations in density, which are critical for drug performance. mdpi.comnih.gov The application of FEA can also extend to predicting the drug release kinetics from a polymer matrix by simulating the mechanical interactions and diffusion processes. mdpi.comdovepress.com

Table 1: Hypothetical FEA Parameters for a this compound Formulation

| Parameter | Description | Hypothetical Value/Model |

| Young's Modulus | A measure of the stiffness of the solid material. | Determined from nanoindentation experiments on the bulk drug substance. |

| Poisson's Ratio | The ratio of transverse to axial strain. | Assumed based on similar organic compounds. |

| Constitutive Model | Mathematical description of the material's stress-strain relationship. | Drucker-Prager model for powder compaction. nih.gov |

| Friction Coefficient | Represents the friction between the powder and the tablet press tooling. | Measured experimentally. |

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Computational Structural Mechanics (CSM) involves the application of mechanics principles to understand and predict the behavior of structures under various loads. At the molecular level, CSM can be conceptualized as a way to analyze the forces and deformations within a single molecule or between interacting molecules. The primary focus of established CSM research groups is often on large-scale structures and their response to extreme conditions like earthquakes or impacts. imperial.ac.uk

Theoretically, the principles of CSM could be scaled down to the molecular level to investigate the intramolecular and intermolecular forces governing the structure of this compound. This could involve modeling the flexibility of the cycloheptyl ring and the ethanamine side chain, as well as the ionic interactions of the hydrochloride salt. Molecular Dynamics (MD) simulations, a related technique, are often used to study these types of molecular motions and interactions. nih.govulisboa.ptacs.org For instance, MD simulations could be employed to study the conformational dynamics of the cycloheptane ring, which is known to exist in various polar conformations. acs.org These simulations solve the classical equations of motion for a set of atoms, providing insight into both structural and thermodynamic properties over time. ulisboa.pt

Machine Learning and Artificial Intelligence in Chemical Research

Predictive models powered by machine learning can forecast the reactivity and stability of chemical compounds, accelerating the identification of promising drug candidates. arxiv.orgresearchgate.netrsc.org For this compound, ML models could be trained on large datasets of known amines and their properties to predict its characteristics. acs.org

These models can learn complex relationships between a molecule's structure and its properties, such as its susceptibility to degradation. acs.orgnorthwestern.edu For example, an ML model could predict the oxidative degradation rate of 2-Cycloheptylethanamine based on its molecular descriptors. acs.org The stability of amine hydrochlorides is a critical factor in pharmaceutical development, as they can decompose or interact with other components in a formulation. olisystems.com Advanced kinetic modeling and ML approaches are being developed to predict the shelf-life of medicinal products with greater accuracy. nih.gov

Table 2: Illustrative Data for a Hypothetical ML Model Predicting Amine Stability

| Feature | Description | Importance Score (Hypothetical) |

| pKa | A measure of the basicity of the amine. | 0.85 |

| Steric Hindrance | The degree of bulkiness around the nitrogen atom. | 0.72 |

| HOMO-LUMO Gap | An indicator of chemical reactivity from quantum calculations. | 0.65 |

| Number of Rotatable Bonds | A measure of molecular flexibility. | 0.48 |

| Topological Polar Surface Area | Relates to intermolecular interactions. | 0.41 |

This table illustrates the types of features that might be used in a machine learning model to predict the stability of a compound like this compound. The importance scores are hypothetical.

These AI systems often employ deep learning models trained on millions of published reactions. nih.gov The output can provide novel and non-intuitive synthetic strategies, potentially shortening the development timeline. youtube.com Furthermore, AI can be integrated with robotic platforms to create fully automated synthesis and discovery systems. nih.gov

Determining the precise chemical structure of a newly synthesized compound is a critical and often time-consuming step in chemical research. AI is making significant inroads in automating this process. nih.govarxiv.orgnih.govresearchgate.netacs.org Machine learning models, particularly those based on transformer architectures, can now predict a molecule's structure directly from its spectroscopic data, such as 1D NMR spectra (¹H and ¹³C). nih.govarxiv.orgacs.org

Derivatization Strategies and Analogue Design

Design Principles for Structural Analogues of 2-Cycloheptylethanamine Hydrochloride

The systematic design of analogues begins with the parent structure, which is dissected into key fragments that can be independently or synchronously modified. In 2-Cycloheptylethanamine, these fragments are the cycloheptyl ring and the ethanamine side chain.

Homologation, the process of systematically increasing the length of a carbon chain, is a fundamental tactic in medicinal chemistry to probe the spatial requirements of a binding pocket. For 2-Cycloheptylethanamine, this strategy primarily involves extending the ethylamine (B1201723) side chain. By inserting additional methylene (B1212753) (-CH₂) units, researchers can investigate how the distance between the lipophilic cycloheptyl group and the basic amine function impacts biological activity.

A homologous series would include compounds where the ethyl linker is extended to propyl, butyl, and longer alkyl chains. This extension can influence several properties:

Conformational Flexibility: Longer chains introduce more rotatable bonds, increasing the molecule's flexibility and its ability to adopt different conformations to fit a target site.

Lipophilicity: Each added methylene group incrementally increases the molecule's lipophilicity, which can affect solubility, membrane permeability, and plasma protein binding.